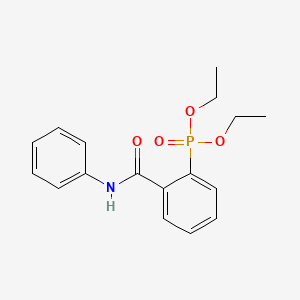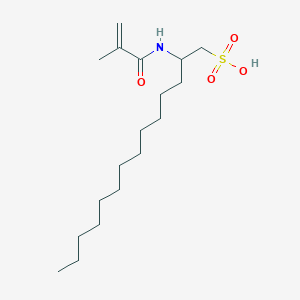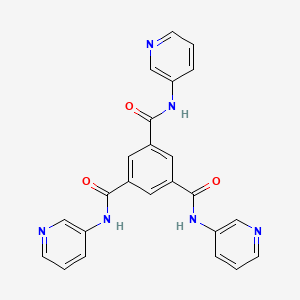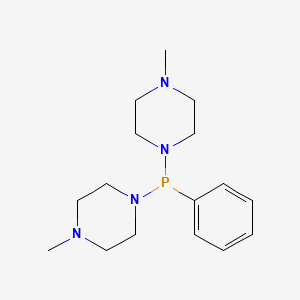
1,1'-(Phenylphosphanediyl)bis(4-methylpiperazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is a compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) typically involves the reaction of phenylphosphane with 4-methylpiperazine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 4-methylpiperazine, followed by the addition of phenylphosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The phenylphosphane group can be oxidized to form phosphine oxides.
Substitution: The piperazine rings can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Halogenated compounds or alkylating agents are commonly used in substitution reactions.
Complexation: Metal salts such as palladium chloride or platinum chloride are used for complexation reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted piperazine derivatives.
Complexation: Metal complexes with potential catalytic properties.
Scientific Research Applications
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The phenylphosphane group can participate in redox reactions, while the piperazine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Phenylphosphoryl)bis(4-methylpiperazine): Similar structure but with a phosphoryl group instead of a phosphane group.
1,1’-(Phenylphosphinidene)bis(4-methylpiperazine): Contains a phosphinidene group.
1,1’-(Phenylphosphinidene)bis(benzenesulfonic acid): Features benzenesulfonic acid groups.
Uniqueness
1,1’-(Phenylphosphanediyl)bis(4-methylpiperazine) is unique due to the presence of the phenylphosphane group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39669-99-3 |
|---|---|
Molecular Formula |
C16H27N4P |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
bis(4-methylpiperazin-1-yl)-phenylphosphane |
InChI |
InChI=1S/C16H27N4P/c1-17-8-12-19(13-9-17)21(16-6-4-3-5-7-16)20-14-10-18(2)11-15-20/h3-7H,8-15H2,1-2H3 |
InChI Key |
YYLPLUOQDGLZHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)P(C2=CC=CC=C2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


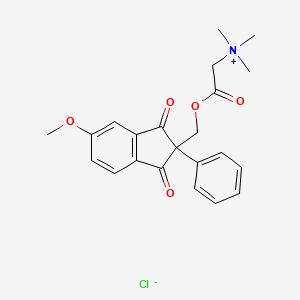
methanone](/img/structure/B15343943.png)
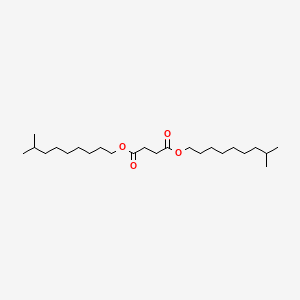

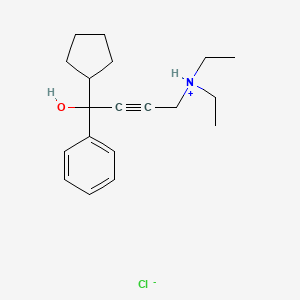

![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
![4-[2-(4-Nitrophenoxy)ethylamino]butanoic acid;hydrochloride](/img/structure/B15343966.png)

